molecular formula C20H20N4O B12133953 N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

Cat. No.: B12133953
M. Wt: 332.4 g/mol
InChI Key: GGESOKHERQJONB-UHFFFAOYSA-N
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Description

N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of triazoloazepines. This compound is characterized by its unique triazoloazepine ring structure, which is fused with a benzamide moiety. The presence of the triazoloazepine ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide typically involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile. This reaction is carried out using carboxylic acid anhydrides and chlorides, which react with the nitrogen atom in the heteroring or the methylene carbon atom, depending on the conditions and nature of the acylating agent . Heating of the N-acyl derivatives leads to migration of the acyl group, forming C-acyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazoloazepine ring or the benzamide moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the triazoloazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The triazoloazepine ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific triazoloazepine ring structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H20N4O/c25-20(16-7-3-1-4-8-16)21-17-12-10-15(11-13-17)19-23-22-18-9-5-2-6-14-24(18)19/h1,3-4,7-8,10-13H,2,5-6,9,14H2,(H,21,25)

InChI Key

GGESOKHERQJONB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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